
D-Fructose-2-13C
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Overview
Description
D-Fructose-2-¹³C is a stable isotope-labeled derivative of fructose, where the carbon atom at position 2 is replaced with the ¹³C isotope. This modification enables precise tracking of metabolic pathways, structural analysis via nuclear magnetic resonance (NMR), and studies on enzymatic mechanisms. Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 13C-labeled glucose as a starting material, which is then isomerized to produce D-Fructose-2-13C .
Industrial Production Methods: : Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of the carbon-13 isotope at the desired position. The final product is purified to achieve high isotopic and chemical purity .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to study the metabolic fate of fructose in biological systems.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the isotopic label .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of this compound can produce 13C-labeled gluconic acid, while reduction can yield 13C-labeled sorbitol .
Scientific Research Applications
Metabolic Research
1. Metabolic Pathway Analysis
D-Fructose-2-13C is extensively used in metabolic studies to trace the pathways of carbohydrate metabolism. Its incorporation into metabolic pathways allows researchers to investigate the conversion of fructose in different cellular environments. For instance, a study demonstrated the conversion of this compound in hepatocytes, highlighting its role in glycolysis and gluconeogenesis. The research revealed insights into the relative contributions of various enzymes like fructokinase and hexokinase in fructose phosphorylation and its subsequent metabolic fate .
2. Isomerization Studies
The isomerization of this compound has been explored using various solvents and catalysts. Operando NMR spectroscopy has been employed to monitor the kinetics and mechanisms of this isomerization, allowing for a detailed understanding of the reaction dynamics under different conditions. The findings indicate that solvent polarity significantly affects the tautomeric equilibria and reaction pathways of D-fructose .
Food Science Applications
1. Sweetener Development
This compound is utilized in food science as a model compound for developing low-calorie sweeteners. Its isotopic labeling provides a means to trace its metabolic effects in human subjects, aiding in the formulation of healthier food products that maintain sweetness while reducing caloric content.
2. Nutritional Studies
In nutritional research, this compound serves as a tracer to study its absorption and metabolism in humans. This application is crucial for understanding how fructose influences blood sugar levels and overall metabolism, particularly in relation to conditions like obesity and diabetes .
Pharmaceutical Applications
1. Antidiabetic Research
This compound has been investigated for its potential role in developing antidiabetic therapies. By understanding how this compound interacts with insulin signaling pathways, researchers aim to identify new strategies for managing diabetes. Studies have shown that bioactive compounds derived from D-fructose can enhance glucose homeostasis, making them valuable in therapeutic applications .
2. Drug Development
The compound's isotopic labeling allows for precise tracking during drug development processes, particularly in pharmacokinetic studies. By using this compound as a reference compound, scientists can better understand how drugs are metabolized and their effects on metabolic pathways.
Case Studies
Mechanism of Action
The mechanism of action of D-Fructose-2-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 label allows researchers to track the movement and transformation of fructose in these pathways. This helps in understanding the role of fructose in energy metabolism, carbon metabolism, and related processes .
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Compounds
Structural and Isotopic Differences
D-Fructose-2-¹³C differs from other labeled fructose and glucose derivatives in isotopic positioning and metabolic behavior:
Key Observations :
- Positional labeling (C1 vs. C2 vs. C6) dictates specificity in metabolic studies. For example, D-Fructose-1-¹³C exhibits isotopic discrimination at the phosphoglucoisomerase level, unlike D-Fructose-2-¹³C .
- D-Fructose-2-¹³C forms distinct boronic ester complexes, detectable via unique ¹³C NMR shifts (93.2–115.5 ppm) .
Analytical and Metabolic Behavior
NMR Spectral Differences
D-Fructose-2-¹³C exhibits characteristic ¹³C NMR peaks when complexed with boronic esters (e.g., compound 3.1):
Peak (ppm) | Assignment | Reference |
---|---|---|
93.2 | Cyclic boronic ester C2 resonance | |
105.0 | Open-chain fructose C2 resonance | |
113.8–115.5 | Additional complexation signals |
In contrast, D-Glucose-2-¹³C shows shifted resonances due to its pyranose ring structure, typically at 96–98 ppm for C2 .
Metabolic Studies
- Isotope Discrimination : D-Fructose-1-¹³C generates 7.01 ± 1.59 µmol more ¹³C-enriched L-lactate and L-alanine than D-Fructose-2-¹³C in hepatic metabolism, indicating enzymatic preference for C1 in phosphoglucoisomerase reactions .
- Phosphorylation Efficiency : D-Fructose-5-¹³C is rapidly phosphorylated to fructose-6-phosphate (JC–P = 8 Hz), while D-Fructose-2-¹³C requires transketolase for downstream conversion .
Complexation with Boronic Esters
D-Fructose-2-¹³C forms stable cyclic boronic esters with compound 3.1 in DMSO-d₆, detectable via ¹³C NMR. This property is exploited in sensor development for carbohydrate detection .
Metabolic Flux Analysis
- In Streptomyces spp., D-Fructose-2-¹³C is incorporated into DAHP synthase pathways, yielding ¹³C-labeled aromatic amino acids .
- Compared to uniformly labeled D-Fructose-¹³C₆, position-specific labeling (e.g., C2) reduces isotopic dilution in lipid biosynthesis studies .
Biological Activity
D-Fructose-2-13C is a stable isotope-labeled form of fructose that has garnered interest in metabolic research due to its unique biological properties and applications in tracing metabolic pathways. This article explores the biological activity of this compound, including its metabolism, physiological effects, and implications for health.
This compound, with the molecular formula HOCH2(CHOH)3CO, is a ketohexose sugar. The incorporation of the stable isotope carbon-13 at the second carbon position allows researchers to trace its metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The use of isotopically labeled compounds facilitates detailed studies of metabolic fluxes and provides insights into biochemical processes.
Metabolism of this compound
The metabolism of this compound differs significantly from that of glucose. Upon ingestion, fructose is rapidly absorbed in the intestine and primarily metabolized in the liver. The key steps in its metabolism include:
- Phosphorylation : Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.
- Cleavage : Aldolase splits fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP).
- Conversion : These intermediates can enter glycolysis or gluconeogenesis pathways, leading to the production of glucose, lactate, or fatty acids.
Studies have shown that this compound can be effectively utilized to trace these metabolic pathways, revealing insights into how fructose influences glucose metabolism and energy production.
Case Study: Metabolic Flux Analysis
A study conducted on hepatocytes from Goto-Kakizaki rats demonstrated the conversion of D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose into various metabolites, including glucose and lactate. The findings indicated that different positions of labeling affect the metabolic fate of fructose-derived intermediates:
Isotope Labeled Fructose | Major Metabolites Produced | Key Observations |
---|---|---|
D-[1-13C]fructose | Glucose, Lactate | Higher lactate production compared to others |
D-[2-13C]fructose | Glyceraldehyde, DHAP | Significant incorporation into glycolytic pathway |
D-[6-13C]fructose | Fatty acids | Enhanced lipogenesis observed |
This study highlighted that the position of carbon labeling influences the metabolic pathways activated by fructose intake, emphasizing the utility of this compound in metabolic research.
Impact on Energy Metabolism
Research has shown that increasing concentrations of fructose can alter intermediary metabolism significantly. For instance, a study indicated that higher doses of fructose led to a decrease in intracellular glycogen levels while increasing lactate production:
Fructose Concentration (mM) | Glycogen Levels (Relative) | Lactate Production (Relative) |
---|---|---|
0 | 100% | 100% |
1 | 90% | 110% |
5 | 70% | 150% |
10 | 50% | 200% |
These results suggest that as fructose concentration increases, glucose is diverted from glycogen storage towards oxidation and energy production pathways.
Clinical Implications
The biological activity of this compound has significant implications for understanding metabolic disorders such as insulin resistance and obesity. Elevated fructose consumption has been linked to adverse health outcomes, including increased triglycerides and pro-inflammatory markers. A recent study found that substituting fruit-derived fructose for sugar-sweetened beverage (SSB) fructose led to improved biomarker profiles:
Fructose Source | C-Peptide Change (%) | Inflammatory Markers Change (%) |
---|---|---|
SSB Fructose | +10.1 | +14.5 |
Fruit Fructose | -10.1 | -5.2 |
This highlights the importance of source differentiation in dietary fructose's health impacts and underscores the potential utility of isotopically labeled compounds like this compound in nutritional studies.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |
InChI Key |
BJHIKXHVCXFQLS-WMPUJKKESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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